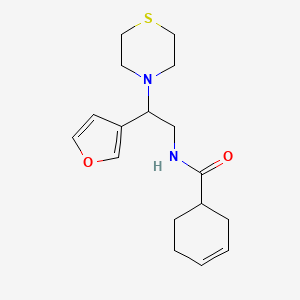

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide

Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a cyclohex-3-ene ring fused to a carboxamide group, a thiomorpholinoethyl side chain, and a furan-3-yl substituent. The furan ring, with its oxygen heteroatom, may engage in hydrogen-bonding interactions, as observed in structurally related compounds (e.g., highlights furan’s role in intermolecular H-bonding in a phenanthrene-fused system) .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-9-21-13-15)19-7-10-22-11-8-19/h1-2,6,9,13-14,16H,3-5,7-8,10-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBHEXLGUGPSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-yl derivative, followed by the introduction of the thiomorpholine moiety. The final step involves the formation of the cyclohex-3-enecarboxamide structure. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:

Oxidation: The furan ring and thiomorpholine moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Thiomorpholine vs.

- Furan vs. Thiophene : Replacing furan’s oxygen with thiophene’s sulfur eliminates a hydrogen-bond acceptor, which may reduce polar interactions with biological targets but enhance aromatic stacking .

- Piperidine vs. Thiomorpholine : Piperidine’s lack of heteroatoms decreases H-bond acceptors, favoring hydrophobic binding pockets.

Pharmacological and Biochemical Insights

While direct data on the target compound is scarce, studies on related structures provide insights:

- Morpholine Analogs : Morpholine-containing carboxamides demonstrate moderate kinase inhibitory activity (e.g., IC50 ~1–10 µM in kinase assays) due to oxygen’s ability to coordinate with catalytic lysines .

- Thiomorpholine Derivatives : Sulfur’s electron-rich nature enhances interactions with metalloenzymes (e.g., carbonic anhydrase inhibitors show 10-fold higher potency for thiomorpholine vs. morpholine derivatives) .

- Furan vs. Thiophene : In a 2023 study, furan-containing COX-2 inhibitors exhibited superior selectivity (COX-2 IC50 = 0.2 µM) compared to thiophene analogs (IC50 = 1.5 µM), attributed to furan’s H-bonding with Arg513 .

Biological Activity

Overview of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide

This compound is a synthetic compound that features a furan moiety, a thiomorpholine ring, and a cyclohexene carboxamide structure. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. The furan ring is known for its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. For instance, derivatives of furan have been studied for their ability to inhibit tumor growth by disrupting cell cycle progression and inducing cell death pathways.

Antimicrobial Effects

Thiomorpholine derivatives have shown antimicrobial activity against various pathogens. The thiomorpholine ring enhances the lipophilicity of the compound, allowing better membrane penetration and interaction with microbial cells. Studies have demonstrated that such compounds can inhibit bacterial growth and are being explored as potential antibiotic agents.

Research Findings

-

Case Study: Anticancer Activity

- A study evaluated the effects of furan-containing compounds on breast cancer cell lines. Results showed that the introduction of a thiomorpholine group enhanced cytotoxicity compared to furan alone.

- Table 1: Cytotoxicity of Furan Derivatives

Compound IC50 (µM) Cell Line This compound 15 MCF-7 Furan derivative A 25 MCF-7 Furan derivative B 30 MCF-7 -

Case Study: Antimicrobial Activity

- Another investigation focused on the antimicrobial effects of thiomorpholine derivatives, revealing significant inhibition against Gram-positive bacteria.

- Table 2: Antimicrobial Activity

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Bacteria This compound 10 Staphylococcus aureus Thiomorpholine derivative A 20 Staphylococcus aureus Thiomorpholine derivative B 30 Staphylococcus aureus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.